Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate
CAS No.:
Cat. No.: VC15956301
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O3 |
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Molecular Weight | 220.22 g/mol |
IUPAC Name | methyl 7-methoxy-1-methylindazole-5-carboxylate |
Standard InChI | InChI=1S/C11H12N2O3/c1-13-10-8(6-12-13)4-7(11(14)16-3)5-9(10)15-2/h4-6H,1-3H3 |
Standard InChI Key | FTWFVRBYFICJJD-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2OC)C(=O)OC)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is CHNO, derived by modifying the structure of methyl 7-methoxy-1H-indazole-5-carboxylate (CHNO) through the addition of a methyl group at the 1-position. This results in a molecular weight of 234.25 g/mol, calculated as follows:
Structural Features and Isomerism
The compound’s structure (Figure 1) includes:
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A 1-methyl group on the indazole nitrogen, which stabilizes the aromatic system and influences pharmacokinetic properties .
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A 7-methoxy group that enhances electron density in the aromatic ring, potentially affecting reactivity and binding interactions .
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A 5-carboxylate methyl ester that serves as a prodrug moiety, facilitating membrane permeability.
Positional isomerism is significant in indazole derivatives. For example, methyl 7-methoxy-1H-indazole-3-carboxylate and methyl 5-methoxy-1H-indazole-7-carboxylate demonstrate how functional group placement alters biological activity and synthetic pathways.
Synthesis and Preparation
Synthetic Routes
While no direct synthesis of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has been documented, analogous methods for related indazoles suggest viable pathways:
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Diazoacetate Cyclization:
Methyl diazoacetate reacts with substituted phenyl triflates under palladium catalysis to form the indazole core. For instance, methyl 7-methoxy-1H-indazole-3-carboxylate is synthesized from 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate and methyl diazoacetate . Adapting this method, introducing a methyl group at the 1-position could involve alkylation post-cyclization or using a pre-methylated precursor. -
N-Methylation Strategies:
The 1-methyl group may be introduced via alkylation of the indazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base . For example, methyl 1-methyl-1H-indazole-5-carboxylate is synthesized through direct N-methylation .
Key Reaction Conditions
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Temperature: Reactions typically proceed at 80–120°C in anhydrous solvents like DMF or THF .
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Catalysts: Palladium(II) acetate or copper(I) iodide facilitate cross-coupling steps .
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields products with >90% purity.
Physicochemical Properties
Experimental and Predicted Data
The low aqueous solubility aligns with related esters like methyl 1-methyl-1H-indazole-5-carboxylate, which requires organic solvents (e.g., DMSO) for dissolution . The logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s ester and methoxy groups make it a versatile intermediate. For example, hydrolysis of the methyl ester could yield carboxylic acid derivatives for further functionalization .
Prodrug Development
Esterase-mediated hydrolysis of the 5-carboxylate group may enable controlled drug release, a strategy employed in prodrugs like oseltamivir.
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